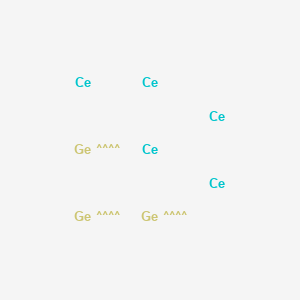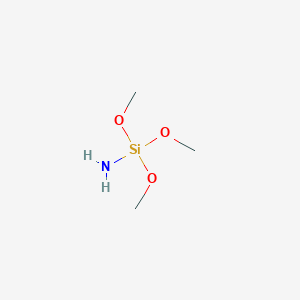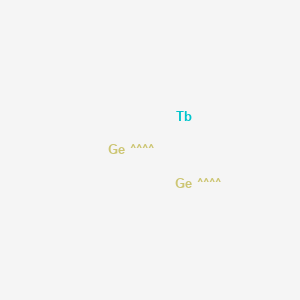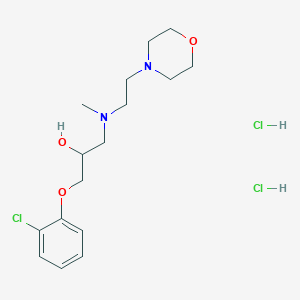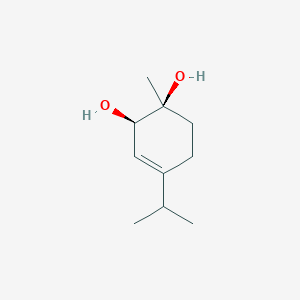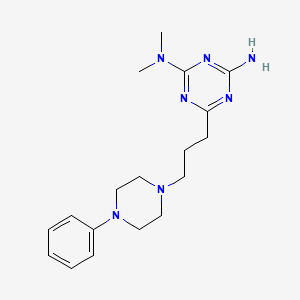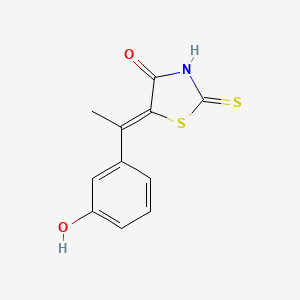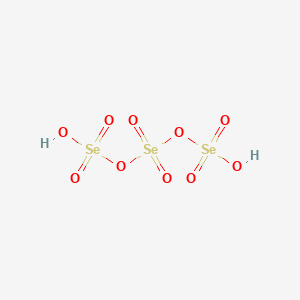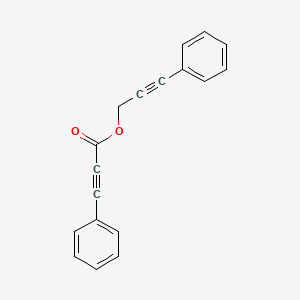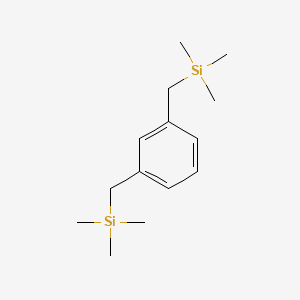
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) is an organosilicon compound with the molecular formula C14H26Si2 It is characterized by the presence of a phenylene group (a benzene ring) substituted with two methylene groups, each of which is further substituted with a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) typically involves the reaction of 1,3-bis(chloromethyl)benzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include silanol derivatives, reduced organic compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces for biological assays.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
作用機序
The mechanism by which Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atoms in the compound have a high affinity for oxygen and other electronegative elements, allowing for the formation of strong, stable bonds. This property is exploited in various applications, from surface modification to the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
- Silane, (1,4-phenylenebis(methylene))bis(trimethyl-)
- Silane, (1,2-phenylenebis(methylene))bis(trimethyl-)
- Silane, (1,4-phenylenebis(oxy))bis(trimethyl-)
Uniqueness
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) is unique due to the specific positioning of the methylene groups on the phenylene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its 1,2- and 1,4- counterparts.
特性
CAS番号 |
18412-15-2 |
|---|---|
分子式 |
C14H26Si2 |
分子量 |
250.53 g/mol |
IUPAC名 |
trimethyl-[[3-(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)11-13-8-7-9-14(10-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
InChIキー |
GIMRYXTWKUXCFR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


